2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
. This compound has garnered attention in the scientific community due to its unique chemical structure and promising applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves several steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with 4-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines .
Scientific Research Applications
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor properties and its ability to inhibit specific enzymes involved in cancer progression.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic potential in treating various diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industry: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins that play a role in cancer cell proliferation and survival. By binding to these targets, it disrupts critical signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide: Known for its antitumor properties.
JNJ-26481585: Another name for the same compound, highlighting its potential in cancer treatment.
Indole Derivatives: Compounds with similar biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
This compound stands out due to its specific chemical structure, which allows it to interact with unique molecular targets. Its potential antitumor properties and ability to inhibit key enzymes make it a valuable compound in medicinal chemistry and pharmacology.
Biological Activity
2,5-Dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H17Cl2N3O
- Molecular Weight : 360.25 g/mol
- CAS Number : [insert CAS number if available]
This compound features a dichlorobenzene moiety linked to a piperidine derivative, which may contribute to its biological activities.
Anticancer Activity
Recent studies have explored the anticancer properties of various oxadiazole derivatives, including those structurally related to this compound. Research indicates that oxadiazole compounds exhibit antiproliferative effects against several cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism of action often involves the inhibition of topoisomerase I, leading to disrupted DNA replication and increased apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT-116 | TBD | Topoisomerase I inhibition |
Oxadiazole Derivative A | HeLa | TBD | Topoisomerase I inhibition |
Oxadiazole Derivative B | HCT-116 | TBD | Apoptosis induction |
Interaction with GABA Receptors
Preliminary studies suggest that compounds similar to this compound may interact with GABA receptors, particularly the benzodiazepine binding site. This interaction could lead to anxiolytic effects and muscle relaxation. In vivo tests using pentylenetetrazol (PTZ) and maximal electroshock (MES) models demonstrated that these compounds exhibit anticonvulsant properties, indicating their potential as therapeutic agents for seizure disorders .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the oxadiazole scaffold significantly influenced cytotoxicity and selectivity towards cancer cells. The study highlighted the importance of structural optimization for enhancing biological activity .
- GABA Receptor Binding Study : Another investigation utilized molecular docking studies to assess the binding affinity of synthesized compounds to GABA receptors. The results showed that specific modifications in the molecular structure could enhance binding affinity compared to standard benzodiazepines like diazepam .
Properties
IUPAC Name |
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-12-4-9-16(20)15(11-12)18(24)21-13-5-7-14(8-6-13)22-10-2-1-3-17(22)23/h4-9,11H,1-3,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUMNMDRCSJXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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